Lipophilicity Modulation: LogP Comparison with Unsubstituted Cyclobutanecarboxylic Acid
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid exhibits an ACD/LogP value of 0.86, representing a measurable increase in lipophilicity compared to unsubstituted cyclobutanecarboxylic acid (calculated LogP = 0.71) [1]. This 0.15 log unit increase, attributable solely to the trifluoromethyl substituent, enhances membrane permeability potential without pushing the compound into excessive lipophilicity ranges that often correlate with poor solubility or promiscuous binding.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.86 |
| Comparator Or Baseline | Cyclobutanecarboxylic acid; Calculated LogP = 0.71 |
| Quantified Difference | ΔLogP = +0.15 |
| Conditions | ACD/Labs Percepta Platform calculations; comparator data from SpringerMaterials |
Why This Matters
The precise lipophilicity adjustment provided by the CF3 group enables medicinal chemists to fine-tune ADME properties without introducing additional molecular weight or hydrogen bond donors, a critical consideration in fragment-based lead optimization.
- [1] SpringerMaterials. cyclobutanecarboxylic acid Substance Profile. CAS-RN: 3721-95-7. View Source
